Pioglitazone

Descripción

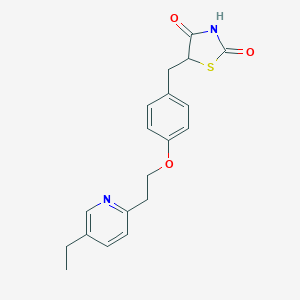

Structure

3D Structure

Propiedades

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAFETHFCAUJAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037129 |

Source

|

| Record name | Pioglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 4.42e-03 g/L |

Source

|

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless needles from dimethylformamide and water | |

CAS No. |

111025-46-8, 112529-15-4 |

Source

|

| Record name | Pioglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111025-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pioglitazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pioglitazone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pioglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pioglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C |

Source

|

| Record name | Pioglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pioglitazone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pioglitazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015264 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Pioglitazone in Reversing Insulin Resistance: A Molecular Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class, is a potent insulin-sensitizing agent pivotal in the management of type 2 diabetes (T2D). Its therapeutic efficacy is not derived from stimulating insulin secretion but from fundamentally ameliorating the underlying pathology of insulin resistance. This technical guide provides a detailed exploration of the molecular mechanisms underpinning pioglitazone's action. We will dissect its function as a high-affinity agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the subsequent cascade of gene transcription in key metabolic tissues, and the integrated physiological response that enhances systemic glucose homeostasis and lipid metabolism. This document synthesizes established scientific principles with actionable experimental protocols to provide a comprehensive resource for the scientific community.

The Pathophysiological Landscape: Insulin Resistance

Insulin resistance is a metabolic state where target tissues—primarily skeletal muscle, adipose tissue, and the liver—exhibit a diminished response to insulin. This impairment disrupts the core functions of insulin: promoting glucose uptake from the bloodstream into peripheral tissues and suppressing glucose production by the liver. The molecular origins of this resistance are multifactorial, involving defects in the insulin signaling cascade, chronic low-grade inflammation, and the toxic accumulation of lipid metabolites in non-adipose tissues (lipotoxicity). Pioglitazone directly addresses these core defects by reprogramming cellular metabolism at the transcriptional level.

The Central Hub of Action: PPARγ Agonism and Transcriptional Control

The primary and definitive molecular target of pioglitazone is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a ligand-activated transcription factor that serves as a master regulator of adipogenesis and lipid metabolism.[[“]][2][3][4][5]

The Molecular Switch: Ligand Binding and Coactivator Recruitment

Pioglitazone functions as a synthetic, high-affinity ligand for PPARγ.[6][7] In its basal state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and is often bound to corepressor proteins that silence gene expression. The binding of pioglitazone to the PPARγ ligand-binding domain induces a critical conformational change. This new conformation facilitates the dissociation of corepressor complexes and the subsequent recruitment of a suite of coactivator proteins.[2][8] This fully assembled and activated transcriptional complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of hundreds of target genes, thereby initiating a profound shift in gene expression.[6][7]

Figure 1: Pioglitazone-mediated activation of the PPARγ/RXR nuclear receptor complex.

The Integrated Physiological Response: A Multi-Tissue Symphony

While PPARγ is expressed in various tissues, its highest concentration is in adipose tissue, making it the primary site of pioglitazone's action.[3][9][10] The profound effects observed in muscle and liver are largely secondary to the metabolic reprogramming of fat cells.

Adipose Tissue: Remodeling for Metabolic Health

Pioglitazone's effects on adipose tissue are central to its insulin-sensitizing mechanism.

-

Promotion of Adipogenesis and Lipid Partitioning: Pioglitazone is a potent inducer of adipocyte differentiation, promoting the maturation of preadipocytes into new, smaller, and more insulin-sensitive fat cells.[[“]][2][11][12] This expansion of subcutaneous adipose tissue capacity enhances the uptake and safe storage of circulating free fatty acids (FFAs) as triglycerides. This critical process of "lipid redistribution" diverts toxic lipid species away from skeletal muscle and the liver, thereby alleviating lipotoxicity and improving insulin signaling in those tissues.[13][14]

-

Modulation of Adipokine Secretion: The transcriptional changes initiated by pioglitazone alter the secretory profile of adipocytes.

-

Increased Adiponectin: It significantly increases the expression and secretion of adiponectin, a beneficial adipokine known to enhance insulin sensitivity in the liver and muscle.[15][16][17][18][19]

-

Decreased Pro-inflammatory Cytokines: It suppresses the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are known to contribute to insulin resistance.[6][7][15][16][17]

-

Skeletal Muscle and Liver: Indirect Beneficiaries

The insulin-sensitizing effects of pioglitazone in skeletal muscle and the liver are predominantly indirect consequences of its actions on adipose tissue.

-

Reduced Lipotoxicity: By lowering circulating FFA levels, pioglitazone reduces the intramyocellular lipid (IMCL) content.[13][14] This decrease in ectopic fat alleviates the inhibition of the insulin signaling cascade, leading to more efficient GLUT4 translocation and enhanced glucose uptake in muscle.

-

Suppressed Hepatic Glucose Production: The reduced flow of FFAs to the liver decreases the substrate available for gluconeogenesis.[7] This, combined with increased adiponectin levels and improved hepatic insulin sensitivity, leads to a significant reduction in endogenous glucose production.[18][20]

Sources

- 1. consensus.app [consensus.app]

- 2. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 3. Peroxisome Proliferator-Activated Receptor γ in White and Brown Adipocyte Regulation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 6. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Frontiers | The Insulin-Sensitizer Pioglitazone Remodels Adipose Tissue Phospholipids in Humans [frontiersin.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. pnas.org [pnas.org]

- 12. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Pioglitazone improves insulin sensitivity through reduction in muscle lipid and redistribution of lipid into adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Effects of pioglitazone and/or simvastatin on circulating TNFα and adiponectin levels in insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pioglitazone increases circulating adiponectin levels and subsequently reduces TNF-alpha levels in Type 2 diabetic patients: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. A multicentre, double-blind, placebo-controlled, randomized, parallel comparison, phase 3 trial to evaluate the efficacy and safety of pioglitazone add-on therapy in type 2 diabetic patients treated with metformin and dapagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis and Synthesis of Pioglitazone: A Technical Guide for Drug Development Professionals

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes for decades. Its journey from a derivative of a lipid-lowering agent to a widely prescribed insulin sensitizer is a compelling narrative of rational drug design and synthetic ingenuity. This in-depth technical guide provides a comprehensive overview of the discovery of pioglitazone, elucidating the scientific rationale and key breakthroughs. Furthermore, it details the chemical synthesis processes, offering step-by-step methodologies for the key transformations involved in its manufacture. Finally, the guide explores the molecular mechanism of action, visually represented through a signaling pathway diagram, to provide a complete picture for researchers, scientists, and drug development professionals.

The Discovery of Pioglitazone: A Legacy of Targeted Molecular Refinement

The story of pioglitazone's discovery begins not with a direct search for an anti-diabetic agent, but as a strategic evolution from a different therapeutic class. Scientists at the Japanese pharmaceutical company, Takeda Chemical Industries, Ltd., embarked on a journey to improve upon their existing compounds, leading to the eventual synthesis of this landmark drug.[1]

From Hypolipidemic Agents to Insulin Sensitizers: The Clofibrate Connection

The origins of the thiazolidinedione class can be traced back to clofibrate, a fibrate drug used to lower cholesterol and triglyceride levels. In the early 1980s, researchers at Takeda were investigating derivatives of clofibrate with the aim of developing more potent hypolipidemic agents.[1] This exploration led to the discovery of a novel 2,4-thiazolidinedione derivative, AL-321, which, while showing some lipid-lowering effects, surprisingly exhibited significant hypoglycemic activity in diabetic animal models.[1] This serendipitous finding shifted the research focus towards developing a new class of anti-diabetic drugs that worked by a novel mechanism: improving insulin sensitivity.

The Prototypical Thiazolidinedione: The Rise and Fall of Ciglitazone

Extensive structure-activity relationship (SAR) studies on analogues of AL-321 led to the development of ciglitazone (ADD-3878).[1] Ciglitazone was a potent insulin sensitizer that effectively normalized hyperglycemia, hyperinsulinemia, and hypertriglyceridemia in various animal models of insulin resistance without causing hypoglycemia in non-diabetic models.[1] However, concerns about its long-term safety profile, particularly potential liver toxicity, necessitated the search for a more potent and safer alternative.[2]

Pioglitazone Emerges: Enhancing Potency and Safety

The quest for a superior thiazolidinedione led Takeda scientists to systematically modify the ciglitazone structure. Their efforts culminated in the synthesis of pioglitazone (AD-4833). Patented in 1985 and approved for medical use in 1999, pioglitazone demonstrated a more favorable safety profile compared to its predecessors while retaining robust insulin-sensitizing activity.[3] This breakthrough was the result of meticulous chemical modifications aimed at optimizing the molecule's interaction with its biological target and improving its pharmacokinetic and pharmacodynamic properties.

The Chemical Synthesis of Pioglitazone: A Multi-step Approach

The industrial synthesis of pioglitazone is a multi-step process that involves the construction of its core thiazolidinedione ring and the attachment of the characteristic side chain. Several synthetic routes have been developed and optimized over the years. The most common and well-established pathway involves three key stages:

-

Synthesis of the Ether Side Chain: Formation of the ether linkage between the pyridine and benzene rings.

-

Knoevenagel Condensation: Coupling of the aldehyde intermediate with 2,4-thiazolidinedione.

-

Reduction of the Benzylidene Double Bond: Conversion of the intermediate to the final pioglitazone molecule.

Synthesis of Key Intermediates

The successful synthesis of pioglitazone relies on the efficient preparation of two crucial intermediates: 2-(5-ethylpyridin-2-yl)ethanol and 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde .

This intermediate is a key building block for the pioglitazone side chain.

| Step | Procedure | Reagents and Conditions | Causality and Insights |

| 1 | Reaction Setup | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 5-ethyl-2-methylpyridine. | The use of a flame-dried apparatus ensures anhydrous conditions, which are critical for the subsequent reaction with a strong base. |

| 2 | Lithiation | Cool the flask to -78°C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes via the dropping funnel. Stir the mixture at this temperature for 1 hour. | n-Butyllithium is a strong base that deprotonates the methyl group of 5-ethyl-2-methylpyridine, forming a nucleophilic carbanion. The low temperature is essential to prevent side reactions. |

| 3 | Reaction with Ethylene Oxide | Slowly bubble ethylene oxide gas through the reaction mixture at -78°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. | The nucleophilic carbanion attacks the electrophilic carbon of the ethylene oxide ring, leading to the formation of the desired ethanol side chain after an aqueous workup. |

| 4 | Quenching and Extraction | Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | The quenching step neutralizes any remaining reactive species. Extraction isolates the product from the aqueous phase. |

| 5 | Purification | Purify the crude product by vacuum distillation or column chromatography on silica gel. | Purification is necessary to remove unreacted starting materials and byproducts to ensure the purity of the intermediate for the next step. |

This step constructs the crucial ether linkage of the pioglitazone side chain.

| Step | Procedure | Reagents and Conditions | Causality and Insights |

| 1 | Formation of the Alkoxide | In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a suitable solvent such as dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Stir the mixture at room temperature for 30 minutes. | Sodium hydride deprotonates the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a nucleophilic phenoxide ion. DMF is a polar aprotic solvent that facilitates this reaction. |

| 2 | Etherification | To the solution of the phenoxide, add a solution of 2-(5-ethylpyridin-2-yl)ethanol mesylate (prepared by reacting 2-(5-ethylpyridin-2-yl)ethanol with methanesulfonyl chloride in the presence of a base like triethylamine) in DMF. Heat the reaction mixture to 80-90°C and stir for several hours. | The phenoxide ion undergoes a nucleophilic substitution reaction (SN2) with the mesylate, displacing the good leaving group (mesylate) to form the desired ether linkage. Heating is required to drive the reaction to completion. |

| 3 | Workup and Extraction | Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. | The workup procedure removes inorganic salts and DMF. |

| 4 | Purification | Purify the crude product by recrystallization or column chromatography on silica gel. | Purification yields the pure aldehyde intermediate required for the subsequent Knoevenagel condensation. |

Core Synthesis of Pioglitazone

This reaction forms the benzylidene intermediate, a key precursor to pioglitazone.

| Step | Procedure | Reagents and Conditions | Causality and Insights |

| 1 | Reaction Setup | In a round-bottom flask, dissolve 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and 2,4-thiazolidinedione in a suitable solvent such as ethanol or toluene. | The choice of solvent can influence the reaction rate and yield. |

| 2 | Catalysis | Add a catalytic amount of a weak base, such as piperidine or pyrrolidine. | The weak base acts as a catalyst by deprotonating the active methylene group of 2,4-thiazolidinedione, forming a nucleophilic enolate. |

| 3 | Condensation and Dehydration | Heat the reaction mixture to reflux for several hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction. | The enolate attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl compound, the benzylidene intermediate. Removing water drives the equilibrium towards the product. |

| 4 | Isolation | Cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration. Wash the solid with a cold solvent to remove impurities. | The product is typically a crystalline solid with low solubility in the reaction solvent upon cooling. |

The final step in the synthesis is the reduction of the exocyclic double bond of the benzylidene intermediate.

| Step | Procedure | Reagents and Conditions | Causality and Insights |

| 1 | Reaction Setup | In a hydrogenation vessel, suspend 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione in a suitable solvent such as dioxane or a mixture of ethanol and acetic acid. | The choice of solvent depends on the solubility of the starting material and the catalyst used. |

| 2 | Catalytic Hydrogenation | Add a catalyst, such as Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 30-50 kg/cm ²) and heat the mixture (e.g., to 100°C). Stir vigorously for several hours.[4] | Catalytic hydrogenation is a common and efficient method for reducing carbon-carbon double bonds. The catalyst provides a surface for the reaction to occur, and hydrogen gas is the reducing agent. Pressure and heat accelerate the reaction. |

| 3 | Filtration and Isolation | After the reaction is complete (monitored by techniques like TLC or HPLC), cool the mixture and carefully filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain crude pioglitazone. | The catalyst must be removed completely from the product. |

| 4 | Purification | Purify the crude pioglitazone by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid-water, to obtain the final product as a white crystalline solid.[4] | Recrystallization is a crucial step to achieve the high purity required for a pharmaceutical active ingredient. |

Mechanism of Action: A Molecular Switch for Glucose and Lipid Metabolism

Pioglitazone exerts its therapeutic effects by acting as a potent and selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ).[3][5] PPAR-γ is a nuclear receptor that plays a critical role in regulating the expression of a multitude of genes involved in glucose and lipid metabolism.[6]

Upon entering the cell, pioglitazone binds to and activates PPAR-γ. This activated receptor then forms a heterodimer with another nuclear receptor, the retinoid X receptor (RXR). This PPAR-γ/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to a cascade of metabolic effects.[4][7]

The key downstream effects of PPAR-γ activation by pioglitazone include:

-

Increased Insulin Sensitivity: Pioglitazone enhances the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin.[8] This leads to increased glucose uptake and utilization in these tissues.

-

Adipose Tissue Remodeling: It promotes the differentiation of preadipocytes into mature fat cells and shifts fat storage from visceral to subcutaneous depots, which is associated with improved metabolic health.[7]

-

Modulation of Adipokines: Pioglitazone increases the production of adiponectin, an adipokine that improves insulin sensitivity, and decreases the production of pro-inflammatory cytokines like TNF-α, which contribute to insulin resistance.[4]

-

Decreased Hepatic Glucose Production: By improving insulin signaling in the liver, pioglitazone reduces gluconeogenesis, the production of glucose by the liver.[4]

Signaling Pathway of Pioglitazone Action

Sources

- 1. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride - Google Patents [patents.google.com]

- 6. US20090216024A1 - Processes for making pioglitazone and compounds of the processes - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Pioglitazone as a Selective PPARγ Agonist: A Technical Guide for Drug Development Professionals

Executive Summary

Pioglitazone is a potent oral antidiabetic agent belonging to the thiazolidinedione (TZD) class of drugs.[1] Its primary mechanism of action is the selective activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[2][3][4] By binding to and activating PPARγ, pioglitazone modulates the transcription of a network of genes involved in glucose and lipid homeostasis, ultimately leading to improved insulin sensitivity in peripheral tissues such as adipose tissue, skeletal muscle, and the liver.[5][6] This guide provides an in-depth technical overview of pioglitazone's pharmacology, mechanism of action, experimental characterization, and clinical implications for researchers and drug development professionals.

Introduction to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[7] There are three main isoforms: PPARα, PPARβ/δ, and PPARγ.[7] PPARγ is most highly expressed in adipose tissue, where it plays a pivotal role in the differentiation of preadipocytes into mature fat cells (adipogenesis) and in the storage of fatty acids.[3][4][8]

The activation of PPARγ is crucial for maintaining whole-body insulin sensitivity.[8] In states of insulin resistance, such as in type 2 diabetes, the dysregulation of adipose tissue function leads to the release of excess free fatty acids (FFAs) into circulation. This can cause "lipotoxicity," where fat accumulates in non-adipose tissues like the liver and muscle, impairing their ability to respond to insulin.[4] PPARγ activation helps to sequester these FFAs within adipocytes, thereby improving insulin signaling in other tissues.[8]

There are two main isoforms of PPARγ, PPARγ1 and PPARγ2, which arise from alternative splicing.[9] While PPARγ1 is expressed in various tissues, PPARγ2 is predominantly found in adipocytes and is considered the primary driver of adipogenesis.[4][9]

Pioglitazone: A Thiazolidinedione (TZD) Class Agonist

Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, also known as "glitazones".[1][10] These compounds are characterized by a specific five-membered carbon-nitrogen-sulfur ring structure.[1] The TZDs were developed as insulin-sensitizing agents to target the underlying cause of type 2 diabetes: insulin resistance.[2] Pioglitazone and rosiglitazone are the most well-known members of this class.[1]

Pioglitazone is administered orally as a once-daily tablet and can be used as monotherapy or in combination with other antidiabetic medications like metformin, sulfonylureas, or insulin.[11][12]

Mechanism of Action: Selective PPARγ Agonism

Pioglitazone exerts its therapeutic effects by acting as a high-affinity agonist for PPARγ.[13][14] The binding of pioglitazone to the ligand-binding domain of PPARγ induces a conformational change in the receptor.[13][15] This change facilitates the recruitment of co-activator proteins and the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][16]

This activated PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[16][17] This binding event initiates the transcription of genes involved in:

-

Insulin Signaling: Increasing the expression of proteins involved in the insulin signaling cascade, leading to enhanced glucose uptake in muscle and fat cells.[5][8]

-

Adipogenesis: Promoting the differentiation of preadipocytes into mature, insulin-sensitive adipocytes, which can safely store fatty acids.[3][4]

-

Lipid Metabolism: Regulating genes that control fatty acid uptake and storage, thereby reducing circulating levels of free fatty acids.[6][8]

-

Anti-inflammatory Effects: Transrepression of pro-inflammatory genes by reducing the availability of coactivators for transcription factors like NF-κB.[1][15]

While pioglitazone is a selective agonist for PPARγ, it also exhibits weak agonist activity for PPARα.[15][18] This dual activity may contribute to its beneficial effects on lipid profiles, such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[5][18]

Signaling Pathway of Pioglitazone via PPARγ

Caption: Pioglitazone binds to PPARγ, leading to heterodimerization with RXR and subsequent activation of target gene transcription.

Experimental Characterization of Pioglitazone's Activity

The characterization of pioglitazone's activity as a PPARγ agonist involves a series of in vitro and in vivo assays.

In Vitro Assays

A. PPARγ Binding Assay

-

Principle: To determine the binding affinity of pioglitazone to the PPARγ ligand-binding domain. This is often a competitive binding assay where a radiolabeled known PPARγ ligand is displaced by increasing concentrations of the test compound (pioglitazone).

-

Protocol:

-

Prepare purified recombinant human PPARγ ligand-binding domain (LBD).

-

Incubate the PPARγ-LBD with a constant concentration of a radiolabeled PPARγ agonist (e.g., [3H]-rosiglitazone).

-

Add increasing concentrations of unlabeled pioglitazone.

-

Separate bound from unbound radioligand using a method like scintillation proximity assay (SPA) or filter binding.

-

Measure the radioactivity of the bound ligand.

-

Calculate the IC50 (concentration of pioglitazone that displaces 50% of the radioligand) and subsequently the Ki (binding affinity constant).

-

B. PPARγ Transcriptional Activation (Reporter Gene) Assay

-

Principle: To measure the ability of pioglitazone to activate the transcriptional activity of PPARγ in a cellular context.[19]

-

Protocol:

-

Select a suitable cell line that has low endogenous PPARγ activity (e.g., HEK293 or CV-1 cells).

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human PPARγ gene.

-

A reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treat the transfected cells with varying concentrations of pioglitazone.

-

After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

The increase in reporter activity is proportional to the transcriptional activation of PPARγ by pioglitazone.

-

Calculate the EC50 (effective concentration that produces 50% of the maximal response).[20]

-

Workflow for a PPARγ Reporter Gene Assay

Caption: A typical workflow for quantifying PPARγ activation using a luciferase reporter gene assay.

Cell-Based Assays

Adipocyte Differentiation Assay

-

Principle: To assess the ability of pioglitazone to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

-

Protocol:

-

Culture a preadipocyte cell line (e.g., 3T3-L1).

-

Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence or absence of pioglitazone.

-

After several days, assess adipocyte differentiation by:

-

Oil Red O Staining: Staining the intracellular lipid droplets, which are characteristic of mature adipocytes.

-

Gene Expression Analysis: Measuring the mRNA levels of adipocyte-specific markers (e.g., aP2, adiponectin) via qPCR.

-

-

In Vivo Models

-

Animal Models: Rodent models of insulin resistance and type 2 diabetes, such as the db/db mouse, the ob/ob mouse, or the Zucker fatty rat, are commonly used.

-

Study Design:

-

Animals are treated with pioglitazone or a vehicle control over a period of several weeks.

-

Monitor key metabolic parameters:

-

Blood glucose and insulin levels.

-

Glucose and insulin tolerance tests.

-

Plasma lipid profiles (triglycerides, FFAs, HDL).

-

-

At the end of the study, tissues (e.g., adipose, liver, muscle) can be collected for gene expression analysis of PPARγ target genes.

-

Therapeutic Rationale and Clinical Applications

The primary clinical indication for pioglitazone is the treatment of type 2 diabetes mellitus.[18] By improving insulin sensitivity, it helps to lower blood glucose levels and improve overall glycemic control.[5][11] Clinical studies have shown that pioglitazone can reduce hemoglobin A1c (HbA1c) levels by 0.5% to 1.4% when used as monotherapy.[18]

Beyond glycemic control, pioglitazone has demonstrated beneficial effects on lipid metabolism, including a reduction in plasma triglycerides and an increase in HDL cholesterol.[21] Due to its anti-inflammatory and insulin-sensitizing properties, pioglitazone has also been investigated for other conditions, such as non-alcoholic steatohepatitis (NASH) and polycystic ovary syndrome (PCOS).[2][18]

Pharmacokinetics and Metabolism

-

Absorption: Pioglitazone is well-absorbed after oral administration, with peak plasma concentrations reached within 2 to 4 hours.[18][22]

-

Distribution: It is highly protein-bound (>99%), primarily to albumin.[18][22]

-

Metabolism: Pioglitazone is extensively metabolized in the liver, mainly by the cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4.[18][22] It has several active metabolites that contribute to its prolonged therapeutic effect.[18]

-

Excretion: The metabolites are excreted in both urine (15-30%) and feces.[22][23]

-

Half-life: The elimination half-life of the parent drug is 3 to 7 hours, while its active metabolites have a longer half-life of 16 to 24 hours, allowing for once-daily dosing.[18][22]

Quantitative Pharmacokinetic and Pharmacodynamic Data for Pioglitazone

| Parameter | Value | Reference |

| Binding Affinity (PPARγ) | High (specific Ki values vary by assay) | [14] |

| EC50 (human PPARγ) | 0.93 µM | [20] |

| Bioavailability | ~83% | [24] |

| Time to Peak Plasma Conc. | 2-4 hours | [18] |

| Protein Binding | >99% | [18] |

| Elimination Half-life | 3-7 hours (parent drug) | [18] |

| Elimination Half-life | 16-24 hours (active metabolites) | [18] |

| HbA1c Reduction | 0.5 - 1.4% (monotherapy) | [18] |

Safety and Side Effect Profile

While effective, pioglitazone is associated with several known side effects and risks.

-

Weight Gain: A common side effect, often in the range of 2-4 kg in the first year, which is primarily due to fluid retention and an increase in subcutaneous adipose tissue mass.[2][10][21]

-

Edema and Heart Failure: Pioglitazone can cause fluid retention, which may lead to or exacerbate congestive heart failure.[25][26] It is contraindicated in patients with symptomatic heart failure.[22]

-

Bone Fractures: An increased risk of bone fractures, particularly in female patients, has been observed.[25]

-

Bladder Cancer: Some studies have suggested a potential increased risk of bladder cancer with long-term use, although this remains a topic of debate.[25][26]

-

Hypoglycemia: The risk of low blood sugar is low when used as monotherapy but increases when combined with insulin or sulfonylureas.[25]

-

Macular Edema: A rare but serious side effect involving swelling in the eye.[25]

Due to these potential risks, careful patient selection and monitoring are essential when prescribing pioglitazone.

Future Directions and Research

The side effects associated with full PPARγ agonists like pioglitazone have spurred research into the development of selective PPARγ modulators (SPPARMs). The goal is to design compounds that retain the insulin-sensitizing benefits while minimizing the adverse effects. These next-generation compounds aim to differentially recruit co-activators and co-repressors to the PPARγ complex, leading to a more targeted gene expression profile.

References

-

Thiazolidinedione - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Thiazolidinedione - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Tahrani, A. A., & Bailey, C. J. (2023). Pioglitazone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

List of Thiazolidinediones (glitazones). (n.d.). Drugs.com. Retrieved January 21, 2026, from [Link]

-

Thiazolidinediones (glitazones). (n.d.). Diabetes UK. Retrieved January 21, 2026, from [Link]

-

Antidiabetics, Thiazolidinediones: Drug Class, Uses, Side Effects, Drug Names. (2022, January 10). RxList. Retrieved from [Link]

-

Pharmacology of Pioglitazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved January 21, 2026, from [Link]

-

Scheen, A. J. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 445-456. Retrieved from [Link]

-

Pioglitazone Monograph for Professionals. (2025, June 10). Drugs.com. Retrieved from [Link]

-

Devchand, P. R., & Spiegelman, B. M. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology, 9, 1069. Retrieved from [Link]

-

Wang, F., & Mullican, S. E. (2019). Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex. Frontiers in Endocrinology, 10, 50. Retrieved from [Link]

-

Wang, F., & Tong, Q. (2013). Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization. Journal of Biological Chemistry, 288(36), 25886-25893. Retrieved from [Link]

-

Vidal-Puig, A. (2007). Adipogenesis and lipotoxicity: role of peroxisome proliferator-activated receptor γ (PPARγ) and PPARγcoactivator-1 (PGC1). Public Health Nutrition, 10(10A), 1147-1152. Retrieved from [Link]

-

Stienstra, R., & Kersten, S. (2009). Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity. PPAR Research, 2009, 859894. Retrieved from [Link]

-

Diamant, M., & Heine, R. J. (2001). Pioglitazone: Mechanism of action. International Journal of Clinical Practice. Supplement, (121), 13-18. Retrieved from [Link]

-

Determination of PPARγ Activity in Adipose Tissue and Spleen. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Mechanism of Action Pioglitazone. (n.d.). My Endo Consult. Retrieved January 21, 2026, from [Link]

-

Gillies, P. S., & Dunn, C. J. (2000). A systematic review of the clinical effectiveness of pioglitazone in the treatment of type 2 diabetes mellitus. Clinical Therapeutics, 22(11), 1269-1290. Retrieved from [Link]

-

He, W., Barak, Y., Hevener, A., Olson, P., Liao, D., Le, J., ... & Evans, R. M. (2003). Adipose-specific peroxisome proliferator-activated receptor γ knockout causes insulin resistance in fat and liver but not in muscle. Proceedings of the National Academy of Sciences, 100(26), 15712-15717. Retrieved from [Link]

-

How can I assess the activity of the nuclear receptor PPAR gamma? (2014, August 13). ResearchGate. Retrieved from [Link]

-

Desouza, C. V., & Shivaswamy, V. (2010). Pioglitazone in the Treatment of Type 2 Diabetes: Safety and Efficacy Review. Clinical Medicine Insights: Endocrinology and Diabetes, 3, 43-51. Retrieved from [Link]

-

Pioglitazone: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 21, 2026, from [Link]

-

Pioglitazone: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 21, 2026, from [Link]

-

PPARγ signaling pathway: A effects of PPARγ ligands independent of... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

PPAR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

-

Pioglitazone Uses, Side Effects & Warnings. (2025, May 12). Drugs.com. Retrieved from [Link]

-

Human PPAR-gamma Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. Retrieved January 21, 2026, from [Link]

-

What are the best techniques to measure PPAR gamma activity? (2013, April 27). ResearchGate. Retrieved from [Link]

-

Sakamoto, J., Kimura, H., Moriyama, S., Odaka, H., Momose, Y., Sugiyama, Y., & Sawada, H. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. Biochemical and Biophysical Research Communications, 278(3), 704-711. Retrieved from [Link]

-

Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. (2025, August 9). ResearchGate. Retrieved from [Link]

-

PPARG (peroxisome proliferator-activated receptor gamma). (2008, July 1). Retrieved January 21, 2026, from [Link]

-

PPAR signaling pathway. (n.d.). Cusabio. Retrieved January 21, 2026, from [Link]

-

Stolar, M. W. (2015). PPARγ Signaling and Emerging Opportunities for Improved Therapeutics. PPAR Research, 2015, 680658. Retrieved from [Link]

-

Cusi, K. (2021). Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple. Hepatology, 74(2), 569-572. Retrieved from [Link]

-

Devchand, P. R., & Spiegelman, B. M. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 4. Adipogenesis and lipotoxicity: role of peroxisome proliferator-activated receptor γ (PPARγ) and PPARγcoactivator-1 (PGC1) | Public Health Nutrition | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action Pioglitazone – My Endo Consult [myendoconsult.com]

- 7. cusabio.com [cusabio.com]

- 8. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Thiazolidinediones (glitazones) | Diabetes UK [diabetes.org.uk]

- 12. Antidiabetics, Thiazolidinediones: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 13. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 14. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. immune-system-research.com [immune-system-research.com]

- 21. A systematic review of the clinical effectiveness of pioglitazone in the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. drugs.com [drugs.com]

- 24. researchgate.net [researchgate.net]

- 25. Pioglitazone: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 26. drugs.com [drugs.com]

Unraveling the Transcriptional Impact of Pioglitazone on Skeletal Muscle: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms by which pioglitazone modulates gene expression in skeletal muscle. We will delve into the core signaling pathways, provide detailed experimental protocols for transcriptional analysis, and offer insights into the interpretation of the resulting data. This guide is designed to be a practical resource, bridging foundational scientific principles with actionable experimental strategies.

Introduction: Pioglitazone and Its Significance in Skeletal Muscle Metabolism

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Clinically, it is utilized for its insulin-sensitizing effects in the management of type 2 diabetes.[3][4] Skeletal muscle is a primary site for insulin-mediated glucose disposal, and its response to pioglitazone is a critical component of the drug's therapeutic efficacy.[2][5] By directly influencing gene expression, pioglitazone remodels the metabolic landscape of skeletal muscle, enhancing its capacity for glucose uptake and utilization.[6] This guide will dissect the transcriptional cascade initiated by pioglitazone in this crucial tissue.

The Core Mechanism: PPARγ-Mediated Transcriptional Regulation

The primary molecular target of pioglitazone is PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[7][8] Upon binding to pioglitazone, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[9] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes, thereby modulating their transcription.[9]

One of the key coactivators in this process is the PPARγ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis.[1][10][11] The activation of the PPARγ/PGC-1α axis is a central event in the therapeutic action of pioglitazone in skeletal muscle.[4][10]

Figure 1: Pioglitazone's core mechanism of action in a skeletal muscle cell.

Key Signaling Pathways Influenced by Pioglitazone in Skeletal Muscle

Pioglitazone's influence extends beyond a single pathway, orchestrating a network of transcriptional changes that collectively enhance insulin sensitivity and metabolic function.

Enhancement of Mitochondrial Biogenesis and Oxidative Phosphorylation

A hallmark of pioglitazone's action in skeletal muscle is the upregulation of genes involved in mitochondrial biogenesis and oxidative phosphorylation (OXPHOS).[1][10][11] This is largely mediated through the increased expression and activity of PGC-1α.[1][10][11] Studies have demonstrated that pioglitazone treatment leads to a coordinated upregulation of nuclear-encoded mitochondrial genes, resulting in increased mitochondrial content and improved respiratory capacity.[12][13] This enhanced oxidative capacity is crucial for the efficient metabolism of glucose and fatty acids.

Modulation of Glucose and Lipid Metabolism Genes

Pioglitazone directly regulates the expression of genes critical for both glucose and lipid metabolism. It has been shown to increase the expression of genes involved in fatty acid oxidation.[3][4][12] This contributes to a reduction in intramuscular lipid accumulation, a factor associated with insulin resistance.[12][14]

In terms of glucose transport, the effects are more nuanced. While some studies suggest an indirect effect on glucose uptake, others have shown that pioglitazone can reverse the overexpression of the fructose transporter GLUT5, which is elevated in diabetic muscle.[15]

Interplay with the AMP-Activated Protein Kinase (AMPK) Pathway

There is evidence suggesting a crosstalk between PPARγ activation and the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][12] AMPK acts as a cellular energy sensor, and its activation can promote glucose uptake and fatty acid oxidation.[4] Pioglitazone has been shown to stimulate AMPK signaling in human skeletal muscle, which may represent an additional mechanism by which it improves insulin sensitivity.[3][4]

Figure 2: Key signaling pathways affected by pioglitazone in skeletal muscle.

Experimental Workflows for Studying Gene Expression Changes

To rigorously investigate the effects of pioglitazone on skeletal muscle gene expression, a combination of transcriptomic and epigenomic approaches is recommended.

Transcriptomic Analysis via RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and quantitative view of the transcriptome.

-

Tissue Procurement and Preservation:

-

Obtain skeletal muscle biopsies from control and pioglitazone-treated subjects (animal models or human studies).

-

Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

Store samples at -80°C until RNA extraction.

-

-

RNA Isolation:

-

Skeletal muscle is a fibrous tissue, requiring a robust extraction method. A combination of mechanical disruption and chemical lysis is recommended.[16]

-

Cryogenically pulverize the frozen tissue using a mortar and pestle or a specialized tissue homogenizer.[16]

-

Immediately add a TRIzol-based reagent to the powdered tissue and homogenize further.

-

Follow the manufacturer's protocol for phase separation and RNA precipitation.

-

Include a DNase treatment step to remove any contaminating genomic DNA.

-

-

RNA Quality Control:

-

Assess RNA integrity using a Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for library preparation.

-

Quantify RNA concentration using a Qubit fluorometer or a similar fluorescence-based method.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from high-quality RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).

-

Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).[17]

-

-

Bioinformatic Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

-

Read Alignment: Align the reads to the appropriate reference genome using a splice-aware aligner such as STAR.

-

Quantification of Gene Expression: Use tools like featureCounts or Salmon to quantify the number of reads mapping to each gene.

-

Differential Gene Expression Analysis: Employ packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated by pioglitazone treatment.

-

Pathway and Gene Ontology Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and functions that are enriched among the differentially expressed genes.

-

Figure 3: A typical experimental workflow for RNA-Seq analysis.

Epigenomic Analysis via Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq can be used to identify the specific genomic regions where PPARγ binds, providing direct evidence of its target genes.

-

Tissue Cross-linking and Chromatin Preparation:

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to PPARγ.

-

Use protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Library Preparation:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA.

-

-

Sequencing and Bioinformatic Analysis:

-

Sequence the ChIP-Seq libraries on an Illumina platform.

-

Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify genomic regions with significant enrichment of PPARγ binding.

-

Motif Analysis: Analyze the identified peaks for the presence of the PPRE motif.

-

Peak Annotation: Annotate the peaks to identify the nearest genes, which are putative direct targets of PPARγ.

-

Integration with RNA-Seq Data: Correlate the PPARγ binding sites with the differentially expressed genes from the RNA-Seq data to identify high-confidence direct target genes.

-

Data Interpretation and Expected Outcomes

Treatment of skeletal muscle with pioglitazone is expected to result in a distinct transcriptional signature.

| Biological Process | Key Upregulated Genes (Examples) | Key Downregulated Genes (Examples) | Expected Physiological Outcome |

| Mitochondrial Biogenesis & Function | PPARGC1A (PGC-1α), ADIPOR1, ADIPOR2, genes of the OXPHOS pathway[3][4][10] | - | Increased mitochondrial density and oxidative capacity. |

| Fatty Acid Metabolism | Genes involved in fatty acid oxidation[3][4][12] | - | Reduced intramuscular lipid accumulation. |

| Glucose Metabolism | - | GLUT5 (in diabetic muscle)[15] | Improved glucose homeostasis. |

| Ribosomal Protein Biosynthesis | Genes encoding ribosomal proteins[1][10] | - | Enhanced protein synthesis capacity. |

Table 1: Summary of Expected Gene Expression Changes in Skeletal Muscle Following Pioglitazone Treatment

Conclusion and Future Directions

Pioglitazone exerts profound effects on skeletal muscle gene expression, primarily through the activation of PPARγ. This leads to a transcriptional reprogramming that favors mitochondrial biogenesis, fatty acid oxidation, and improved insulin sensitivity. The experimental workflows detailed in this guide provide a robust framework for researchers to investigate these effects in detail.

Future research in this area could focus on:

-

Single-cell transcriptomics: To dissect the cell-type-specific responses to pioglitazone within the heterogeneous environment of skeletal muscle.

-

Proteomics and Metabolomics: To correlate the observed changes in gene expression with alterations in the proteome and metabolome.

-

Longitudinal studies: To understand the temporal dynamics of gene expression changes following pioglitazone treatment.

By employing these advanced techniques, we can continue to unravel the intricate molecular mechanisms underlying the therapeutic benefits of pioglitazone and identify new targets for the treatment of metabolic diseases.

References

-

Skov, V., Glintborg, D., Knudsen, S., et al. (2008). Pioglitazone Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome. PLOS One. Available at: [Link]

-

Coletta, D. K., Sriwijitkamol, A., Wajcberg, E., et al. (2009). Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial. Diabetologia. Available at: [Link]

-

Coletta, D. K., Sriwijitkamol, A., Wajcberg, E., et al. (2009). Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial. Diabetologia. Available at: [Link]

-

Tsuchida, A., Yamauchi, T., Takekawa, S., et al. (2005). Pioglitazone improves whole-body aerobic capacity and skeletal muscle energy metabolism in patients with metabolic syndrome. Journal of Diabetes Investigation. Available at: [Link]

-

Dos Santos, M., et al. (2023). A protocol for single nucleus RNA-seq from frozen skeletal muscle. STAR Protocols. Available at: [Link]

-

Wang, Y., et al. (2019). Functional network analysis of gene-phenotype connectivity based on pioglitazone. Oncology Letters. Available at: [Link]

-

Campos, B., et al. (2021). Next-Generation Sequencing Application: A Systematic Approach for High-Quality RNA Isolation from Skeletal Muscles. International Journal of Molecular Sciences. Available at: [Link]

-

Skov, V., Glintborg, D., Knudsen, S., et al. (2008). Pioglitazone Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome. PLOS One. Available at: [Link]

-

Skov, V., Glintborg, D., Knudsen, S., et al. (2008). Pioglitazone enhances mitochondrial biogenesis and ribosomal protein biosynthesis in skeletal muscle in polycystic ovary syndrome. PLOS One. Available at: [Link]

-

Iqbal, I., et al. (2024). Integrative Machine Learning and Network Analysis of Skeletal Muscle Transcriptomes Identifies Candidate Pioglitazone-Responsive Biomarkers in Polycystic Ovary Syndrome. Medicina. Available at: [Link]

-

Guma, A., et al. (2007). Overexpression of GLUT5 in Diabetic Muscle Is Reversed by Pioglitazone. Diabetes. Available at: [Link]

-

Wang, Y., et al. (2020). Effect of pioglitazone on skeletal muscle lipid deposition in the insulin resistance rat model induced by high fructose diet under AMPK signaling pathway. Saudi Journal of Biological Sciences. Available at: [Link]

-

Kumar, M. (2024). Exploring the Genomic Effects of Pioglitazone on Skeletal Muscle in Polycystic Ovary Syndrome. Texila International Journal of Basic Medical Science. Available at: [Link]

-

Wang, Y., et al. (2020). Effect of Pioglitazone on Skeletal Muscle Lipid Deposition in the Insulin Resistance Rat Model Induced by High Fructose Diet Under AMPK Signaling Pathway. Saudi Journal of Biological Sciences. Available at: [Link]

-

Bogacka, I. F., et al. (2005). Pioglitazone Induces Mitochondrial Biogenesis in Human Subcutaneous Adipose Tissue In Vivo. Diabetes. Available at: [Link]

-

Varga, T., et al. (2017). Macrophage PPARγ, a lipid activated transcription factor controls a growth factor GDF3 and skeletal muscle regeneration. Immunity. Available at: [Link]

-

Moini, J. (2017). Pioglitazone - Mechanism of Action. YouTube. Available at: [Link]

-

Teo, K. Q., et al. (2021). An aPPARent Functional Consequence in Skeletal Muscle Physiology via Peroxisome Proliferator-Activated Receptors. International Journal of Molecular Sciences. Available at: [Link]

-

da Silva, G. P. F., et al. (2023). Optimization of RNA Extraction Protocol for Rat Skeletal Muscle Samples. Journal of Advances in Biology & Biotechnology. Available at: [Link]

-

Ashcraft, K. A., et al. (2023). Preclinical Multi-Omic Assessment of Pioglitazone in Skeletal Muscles of Mice Implanted with Human HER2/neu Overexpressing Breast Cancer Xenografts. Cancers. Available at: [Link]

-

Hawley, S. A., et al. (2021). The Regulatory Roles of PPARs in Skeletal Muscle Fuel Metabolism and Inflammation: Impact of PPAR Agonism on Muscle in Chronic Disease, Contraction and Sepsis. International Journal of Molecular Sciences. Available at: [Link]

-

Jia, Y., et al. (2023). Glucocorticoid- and pioglitazone-induced proteinuria reduction in experimental NS both correlate with glomerular ECM modulation. JCI Insight. Available at: [Link]

-

Skóra, B., et al. (2021). Bioinformatics Study of Pioglitazone Analogues as Potential Anti-Diabetic Drugs. Biomedicine & Pharmacotherapy. Available at: [Link]

-

L'honoré, A., et al. (2018). PPARγ Controls Ectopic Adipogenesis and Cross-Talks with Myogenesis During Skeletal Muscle Regeneration. Cells. Available at: [Link]

-

Ciaraldi, T. P., et al. (2012). PPARγ as a molecular target of EPA anti-inflammatory activity during TNF-α-impaired skeletal muscle cell differentiation. The Journal of Nutritional Biochemistry. Available at: [Link]

-

Clock, B., & Hicks, M. (2025). Human Skeletal Muscle Niche Formation and Analysis with Spatial RNA Sequencing. Methods in Molecular Biology. Available at: [Link]

-

Wang, Y., et al. (2022). Effect of Insulin and Pioglitazone on Protein Phosphatase 2A Interaction Partners in Primary Human Skeletal Muscle Cells Derived from Obese Insulin-Resistant Participants. ACS Omega. Available at: [Link]

-

Ashcraft, K. A., et al. (2023). Preclinical Multi-Omic Assessment of Pioglitazone in Skeletal Muscles of Mice Implanted with Human HER2/neu Overexpressing Breast Cancer Xenografts. Cancers. Available at: [Link]

-

Zacharewicz, E., et al. (2018). Bioinformatic Analysis of Differentially Expressed Long Non-Coding RNAs in Skeletal Muscle Following Aerobic and Resistance Exercise. Genes. Available at: [Link]

-

Naddaf, E., et al. (2022). The Effects of Pioglitazone on Metabolic Dysregulation in Inclusion Body Myositis: An Open-Label Pilot Study. Arthritis & Rheumatology. Available at: [Link]

-

Ling, C., et al. (2009). Gene expression regulated by pioglitazone and exenatide in normal and diabetic rat islets exposed to lipotoxicity. BMC Medical Genomics. Available at: [Link]

-

Wang, H., et al. (2017). Whole Genome Chromatin IP-Sequencing (ChIP-Seq) in Skeletal Muscle Cells. Methods in Molecular Biology. Available at: [Link]

-

Saini, A., et al. (2018). Chromatin Immunoprecipitation of Skeletal Muscle Tissue. Methods in Molecular Biology. Available at: [Link]

-

Arany, Z., et al. (2008). Transcriptional Network Analysis in Muscle Reveals AP-1 as a Partner of PGC-1α in the Regulation of the Hypoxic Gene Program. Molecular and Cellular Biology. Available at: [Link]

-

Dyar, K. A., et al. (2017). Improved Protocol for Chromatin Immunoprecipitation From Mouse Skeletal Muscle. Current Protocols in Molecular Biology. Available at: [Link]

Sources

- 1. Pioglitazone Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the expression of genes involved in adiponectin signalling, mitochondrial function and fat oxidation in human skeletal muscle in vivo: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An aPPARent Functional Consequence in Skeletal Muscle Physiology via Peroxisome Proliferator-Activated Receptors [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Functional network analysis of gene-phenotype connectivity based on pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pioglitazone Enhances Mitochondrial Biogenesis and Ribosomal Protein Biosynthesis in Skeletal Muscle in Polycystic Ovary Syndrome | PLOS One [journals.plos.org]

- 11. Pioglitazone enhances mitochondrial biogenesis and ribosomal protein biosynthesis in skeletal muscle in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pioglitazone improves whole‐body aerobic capacity and skeletal muscle energy metabolism in patients with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Effect of pioglitazone on skeletal muscle lipid deposition in the insulin resistance rat model induced by high fructose diet under AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Next-Generation Sequencing Application: A Systematic Approach for High-Quality RNA Isolation from Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Chromatin Immunoprecipitation of Skeletal Muscle Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional Network Analysis in Muscle Reveals AP-1 as a Partner of PGC-1α in the Regulation of the Hypoxic Gene Program - PMC [pmc.ncbi.nlm.nih.gov]

Pioglitazone's Regulatory Crosstalk with Lipid Metabolism Genes: A Technical Guide for Researchers

Abstract

Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, exerts profound effects on systemic glucose and lipid homeostasis. While its insulin-sensitizing properties are well-documented, the intricate molecular mechanisms by which it modulates lipid metabolism are a subject of ongoing, intensive research. This technical guide provides an in-depth exploration of pioglitazone's role as a potent regulator of gene expression in lipid metabolic pathways. We will dissect the core signaling cascades, detail the key genetic targets, and provide validated experimental protocols for investigating these interactions in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pioglitazone's molecular pharmacology in the context of lipid regulation.

The Central Axis: Pioglitazone and PPARγ Activation

Pioglitazone's primary mechanism of action is its function as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that acts as a ligand-activated transcription factor, playing a pivotal role in adipocyte differentiation, glucose uptake, and lipid metabolism.

Upon binding to pioglitazone, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes that collectively orchestrate changes in lipid handling.

Figure 2: Workflow for Analyzing Pioglitazone's Effect on Gene Expression. This chart outlines the key steps from cell culture and treatment to molecular analysis of mRNA and protein levels.

Detailed Protocol: Quantifying mRNA Expression via qPCR

This protocol details the measurement of changes in the mRNA levels of target genes such as LPL and CD36 in response to pioglitazone treatment in a differentiated adipocyte cell line (e.g., 3T3-L1).

A. Cell Culture and Treatment:

-

Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% fetal bovine serum.

-

Induce differentiation using a standard MDI cocktail (Insulin, Dexamethasone, IBMX).

-

On day 8 post-differentiation, replace the medium with fresh DMEM containing 10% FBS.

-

Prepare a 10 mM stock solution of pioglitazone in DMSO.

-

Treat mature adipocytes with a final concentration of 1 µM pioglitazone or a vehicle control (DMSO, 0.01% final concentration) for 24 hours.

B. RNA Isolation and cDNA Synthesis:

-

Wash cells with ice-cold PBS and lyse directly in the culture plate using a TRIzol-based reagent.

-

Isolate total RNA according to the manufacturer's protocol, ensuring removal of genomic DNA contamination with a DNase I treatment step.

-

Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

C. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., Lpl, Cd36) and a housekeeping gene (e.g., Actb, Gapdh), and a SYBR Green master mix.

-